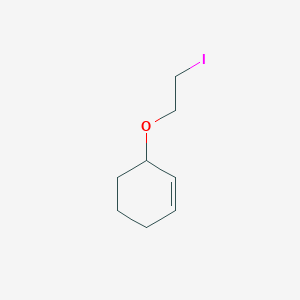
3-(2-Iodoethoxy)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Iodoethoxy)cyclohex-1-ene is an organic compound that features a cyclohexene ring substituted with an iodoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoethoxy)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with 2-iodoethanol in the presence of a strong acid catalyst. This reaction typically proceeds via an electrophilic addition mechanism, where the iodoethoxy group is introduced to the cyclohexene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Iodoethoxy)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted cyclohexene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: Reduction of the iodoethoxy group can yield cyclohexene derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted cyclohexene derivatives.
Oxidation: Epoxides or ketones.
Reduction: Cyclohexene derivatives with different functional groups.
Scientific Research Applications
3-(2-Iodoethoxy)cyclohex-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2-Iodoethoxy)cyclohex-1-ene involves its reactivity towards various nucleophiles and electrophiles. The iodoethoxy group can participate in substitution reactions, while the cyclohexene ring can undergo addition reactions. These interactions are facilitated by the electronic properties of the substituents and the ring system .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simple cycloalkene with similar reactivity but lacks the iodoethoxy group.
Cyclohexenone: Contains a carbonyl group, making it more reactive towards nucleophiles.
3-(2-Bromoethoxy)cyclohex-1-ene: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The iodine atom’s larger size and higher reactivity compared to bromine or chlorine make this compound particularly interesting for synthetic chemists .
Properties
CAS No. |
183808-73-3 |
|---|---|
Molecular Formula |
C8H13IO |
Molecular Weight |
252.09 g/mol |
IUPAC Name |
3-(2-iodoethoxy)cyclohexene |
InChI |
InChI=1S/C8H13IO/c9-6-7-10-8-4-2-1-3-5-8/h2,4,8H,1,3,5-7H2 |
InChI Key |
DVMVFSMCDXLBPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)OCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


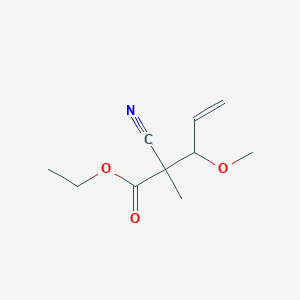
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
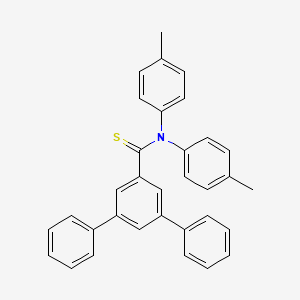
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)

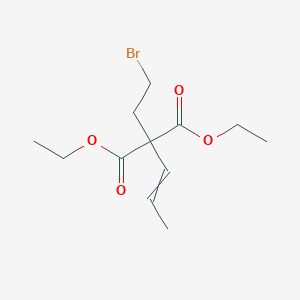
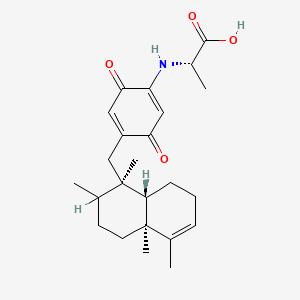
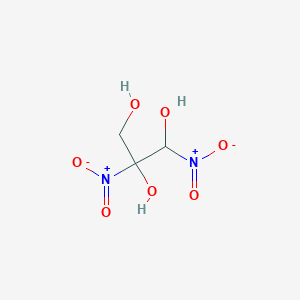
![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
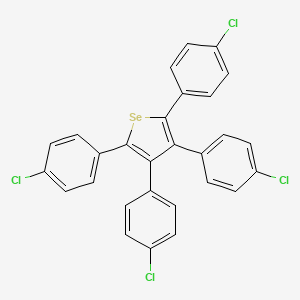
![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
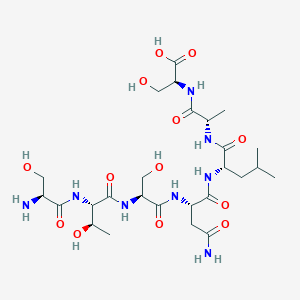
![(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone](/img/structure/B14274792.png)
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
